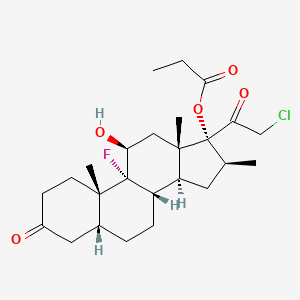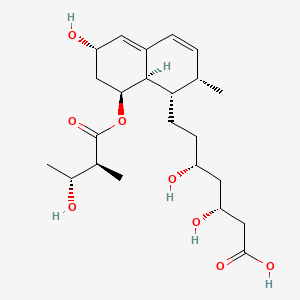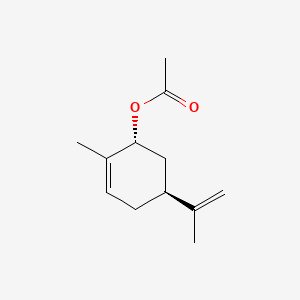
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound with a molecular formula of C19H23NOS and a molecular weight of 313.45702 g/mol . This compound is part of the dibenzoxepin family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves several steps. One common synthetic route includes the reaction of 2-methyl-6,11-dihydrodibenz(b,e)oxepin with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the thioether group to a sulfide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex dibenzoxepin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can be compared with other similar compounds such as:
- 2-Methyl-11-(2-(diethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- 2-Methyl-11-(2-(diisopropylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- This compound-4-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The unique combination of the dimethylaminoethyl and thioether groups in this compound contributes to its distinct pharmacological profile.
Eigenschaften
CAS-Nummer |
54492-25-0 |
|---|---|
Molekularformel |
C19H23NOS |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(2-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C19H23NOS/c1-14-8-9-18-17(12-14)19(22-11-10-20(2)3)16-7-5-4-6-15(16)13-21-18/h4-9,12,19H,10-11,13H2,1-3H3 |
InChI-Schlüssel |
QTAFMYSGGGANAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2SCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


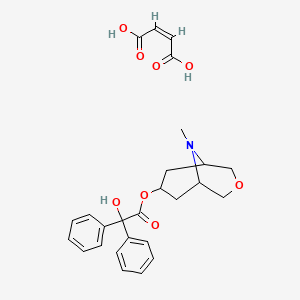
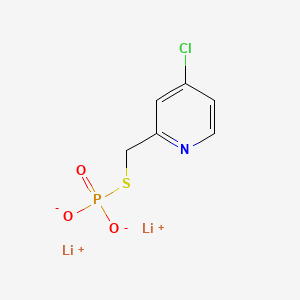

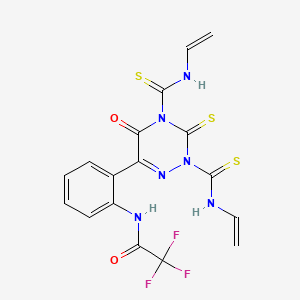

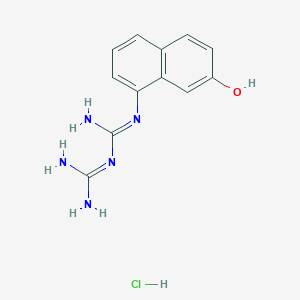
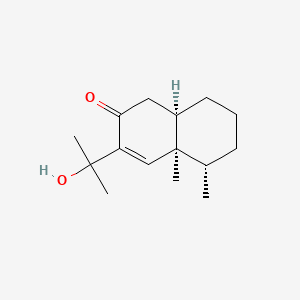
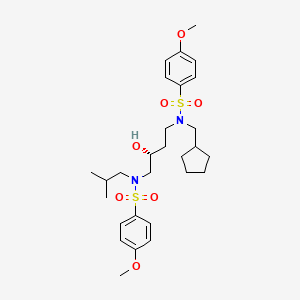
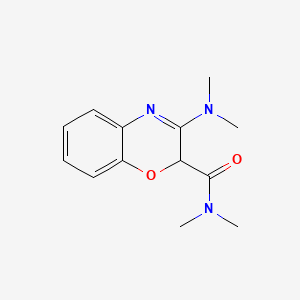

![copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate](/img/structure/B12780678.png)
